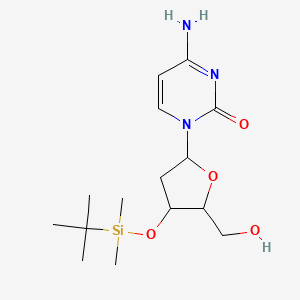
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: is a carbohydrate derivative with significant applications in biomedicine. This compound is known for its potential in managing various diseases, including diabetes and cancer, due to its ability to regulate blood glucose levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves multiple steps. One common method includes the protection of hydroxyl groups followed by acetylation. The reaction typically starts with D-glucitol, which undergoes isopropylidene protection to form 1,3-O-isopropylidene-D-glucitol. This intermediate is then acetylated at the 4-O position using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
化学反应分析
Types of Reactions: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the acetyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its antidiabetic and anticancer properties, particularly in regulating blood glucose levels and inhibiting cancer cell growth.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves its interaction with specific molecular targets and pathways:
Antidiabetic Effects: The compound regulates blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells.
Anticancer Effects: It inhibits cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis (programmed cell death)
相似化合物的比较
- 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
- 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
- 2,4-Di-O-acetyl-1,5-anhydro-3,6-di-O-methyl-D-glucitol
Comparison: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is unique due to its specific acetylation and isopropylidene protection, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits superior antidiabetic and anticancer effects, making it a valuable compound in biomedical research .
属性
分子式 |
C11H18O6 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
[6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
InChI |
InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3 |
InChI 键 |
NEFAUDCBPZTAJS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


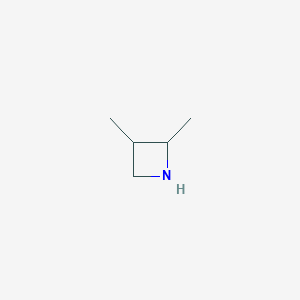
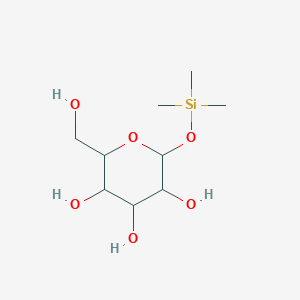
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)
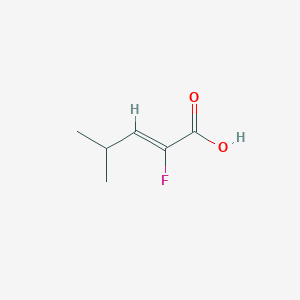
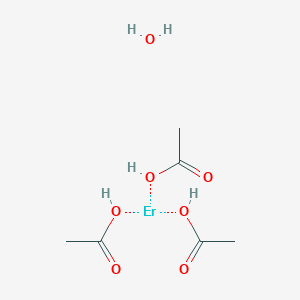
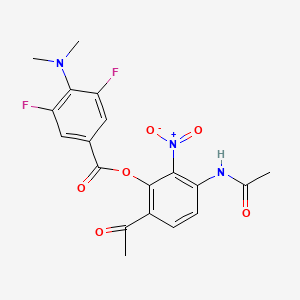
![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)
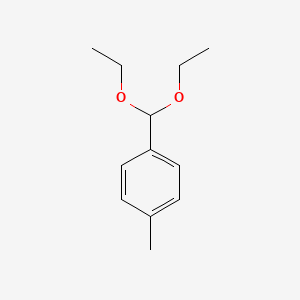
![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
![cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12286485.png)
![3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B12286486.png)
![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)
